molecular formula C14H21ClN2O B1338866 N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride CAS No. 65797-42-4

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride

Cat. No.: B1338866
CAS No.: 65797-42-4
M. Wt: 268.78 g/mol
InChI Key: XUCXNUJDRBMBRF-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride is an organic compound known for its role as a local anesthetic agent. It is a derivative of bupivacaine, a widely used anesthetic in medical procedures. This compound is characterized by its ability to cross biological membranes due to its lipid-soluble nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with piperidine-2-carboxylic acid. The process includes the following steps:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

While the search results do not contain information specifically for the applications of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride, they do provide information on the applications of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide .

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a versatile compound with applications in pharmaceutical development, neuroscience research, drug formulation, chemical synthesis, and material science .

Pharmaceutical Development
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs . In fact, ( R, S)- N-(2,6-dimethylphenyl)piperidine-2-carboxamide is used to synthesize levobupivacaine hydrochloride, an amide-type local anesthetic . Levobupivacaine hydrochloride is used for local anesthesia during surgical and obstetric procedures, as well as for postoperative pain management .

Neuroscience Research
This compound is used in studies related to neurotransmitter modulation, helping researchers understand its potential effects on mood and cognition .

Drug Formulation
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide can enhance the solubility and bioavailability of active pharmaceutical ingredients, making it valuable in effective drug delivery systems .

Chemical Synthesis
It acts as a versatile building block in organic synthesis, allowing chemists to create more complex molecules efficiently .

Mechanism of Action

The compound exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of action potential generation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride is unique due to its specific structural modifications that enhance its lipid solubility and membrane permeability, making it an effective local anesthetic with a rapid onset of action .

Biological Activity

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride, commonly referred to as 2',6'-Pipecoloxylidide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anesthetics and pharmacology. This article delves into its biological activity, mechanism of action, pharmacokinetics, and safety profile, supported by relevant data tables and research findings.

Target of Action
The primary target for this compound is the sodium and potassium ion channels located in the dorsal horn of the spinal cord. This compound functions similarly to other local anesthetics by blocking the generation and conduction of nerve impulses , leading to a loss of sensation in the affected area.

Biochemical Pathways
The blockade of sodium and potassium ion channels disrupts normal ionic flow, preventing the initiation and transmission of nerve impulses. The efficacy of this compound is influenced by factors such as nerve fiber diameter, myelination, and conduction velocity. The order in which nerve functions are lost includes pain, temperature sensation, touch, proprioception, and skeletal muscle tone.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its systemic concentration depends on various factors including dosage, route of administration, and individual patient characteristics. Key pharmacokinetic parameters include:

  • Clearance Rate : Approximately 82.7 mL/h/kg after intravenous administration.
  • Oral Bioavailability : Estimated at 31.8% following oral administration .
  • Toxicity Profile : In toxicity studies involving Kunming mice, no acute toxicity was observed up to doses of 2000 mg/kg .

Safety and Toxicity

Safety assessments have shown that this compound presents a reduced cardiotoxic potential compared to its homolog bupivacaine. Despite its effectiveness as a local anesthetic, it has not been widely adopted in clinical practice due to the superior therapeutic profiles offered by other agents .

Research Findings

Several studies have explored the biological activity of this compound:

  • Local Anesthetic Efficacy : Studies indicate that this compound exhibits sensory and motor blocking effects comparable to bupivacaine but with a lower cardiotoxic risk .
  • Metabolic Pathways : Research has identified that this compound undergoes metabolic transformations involving cytochrome P450 enzymes. It is primarily formed from the N-dealkylation of ropivacaine .
  • Chemical Reactions : The compound can participate in various chemical reactions such as oxidation (leading to N-oxides), reduction (yielding amine derivatives), and nucleophilic substitution reactions.

Table 1: Pharmacokinetic Parameters

ParameterValue
Clearance Rate82.7 mL/h/kg
Oral Bioavailability31.8%
Acute Toxicity Threshold2000 mg/kg (mice)

Table 2: Comparative Analysis with Bupivacaine

CompoundSensory BlockMotor BlockCardiotoxicity Risk
N-(2,6-Dimethylphenyl)piperidine-2-carboxamideModerateModerateLow
BupivacaineHighHighModerate

Case Studies

A notable study focused on the synthesis and application of this compound as an intermediate for producing local anesthetics like levobupivacaine. This study highlighted the compound's potential in achieving high purity levels through novel purification methods .

Additionally, investigations into its interaction with various biological molecules have indicated promising avenues for further research into its efficacy as an anesthetic agent .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12;/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCXNUJDRBMBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335103
Record name N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65797-42-4
Record name N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65797-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2',6'-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065797424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2',6'-dimethylphenyl)-2-piperidinecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Pipecolinoxylidide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.